N-Cyclohexyl-2-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H9NS. Its systematic name reflects its structure: a cyclohexyl ring attached to an aniline moiety via a methylthio (sulfur-methyl) group. Let’s explore its preparation methods, reactions, applications, and more.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to N-Cyclohexyl-2-(methylthio)aniline:
Amination of Cyclohexyl Bromide: Cyclohexyl bromide reacts with aniline in the presence of a base (such as sodium hydroxide) to yield the desired compound.
Thiolation of Aniline: Aniline can be thiolated using a suitable thiolating agent (e.g., Lawesson’s reagent) to introduce the methylthio group.
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromoaniline) and a boron reagent (e.g., phenylboronic acid) can also provide this compound.
b. Industrial Production: The industrial-scale production of this compound typically involves the amination method due to its efficiency and scalability.
Analyse Chemischer Reaktionen
N-Cyclohexyl-2-(methylthio)aniline participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) leads to the corresponding amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, bromine, and reducing agents play crucial roles.
Major Products: The primary product is this compound itself, along with any side products from competing reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The exact mechanism by which N-Cyclohexyl-2-(methylthio)aniline exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While N-Cyclohexyl-2-(methylthio)aniline is unique due to its cyclohexyl and methylthio substituents, similar compounds include:
- 2-Aminothiophenol
- 4-(Methylthio)aniline
- 3-(Methylthio)aniline
- 4-(Thiophen-2-yl)aniline
Eigenschaften
Molekularformel |
C13H19NS |
---|---|
Molekulargewicht |
221.36 g/mol |
IUPAC-Name |
N-cyclohexyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
YXDBNGSXXNDPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.